molecular formula C17H15ClN2OS B1402926 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide CAS No. 851444-29-6

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

Cat. No.: B1402926
CAS No.: 851444-29-6
M. Wt: 330.8 g/mol
InChI Key: UZVKNRBBENBHMV-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

  • A study on the synthesis and pharmacological evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides revealed these compounds exhibit significant antimicrobial activity against pathogenic bacteria and fungi, suggesting potential therapeutic applications for related chemical structures (Kumar, Sushil, & Khan, 2020).

Toxicological Studies

  • Research on the hepatotoxicity and related fatalities of paracetamol, a well-known drug, highlights the critical aspects of drug safety and metabolism, providing a framework for evaluating related compounds' toxicity profiles (Tittarelli et al., 2017).

Environmental Fate and Behavior

  • The occurrence, fate, and behavior of parabens in aquatic environments were reviewed, focusing on their biodegradability and the potential formation of toxic metabolites. This research is relevant for understanding the environmental impact of related acetamides and their derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Structural Properties

  • Studies on the synthesis, spectroscopic, and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, contribute to the broader understanding of how structural variations influence biological activity and stability. These insights are essential for the design and development of new drugs with related chemical structures (Issac & Tierney, 1996).

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15(11-6-2-1-3-7-11)16(21)20-17-13(10-19)12-8-4-5-9-14(12)22-17/h1-3,6-7,15H,4-5,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVKNRBBENBHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 2
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2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 3
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2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 5
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.